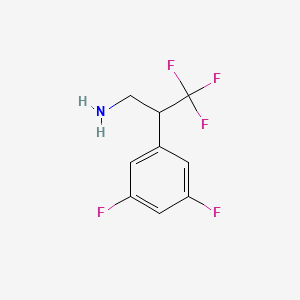

2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine

CAS No.:

Cat. No.: VC20464855

Molecular Formula: C9H8F5N

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F5N |

|---|---|

| Molecular Weight | 225.16 g/mol |

| IUPAC Name | 2-(3,5-difluorophenyl)-3,3,3-trifluoropropan-1-amine |

| Standard InChI | InChI=1S/C9H8F5N/c10-6-1-5(2-7(11)3-6)8(4-15)9(12,13)14/h1-3,8H,4,15H2 |

| Standard InChI Key | GOLWNJPTKIPGCA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1F)F)C(CN)C(F)(F)F |

Introduction

Synthesis Methods

The synthesis of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine involves advanced organic reactions. Below are common approaches:

a) Suzuki–Miyaura Coupling

-

This method utilizes palladium-catalyzed cross-coupling reactions between trifluoroalkyl amine precursors and difluorophenyl boronic acids.

-

Requires inert conditions (e.g., nitrogen or argon atmosphere) to prevent side reactions.

b) Amine Substitution Reactions

-

Starting with trifluoroacetophenone derivatives, amination reactions are used to attach the amine group.

-

Reaction temperatures typically range from 0°C to 80°C depending on the reagents used.

c) Direct Fluorination

-

Fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) are employed to introduce fluorine atoms onto phenyl and alkyl groups.

Reaction Conditions:

| Parameter | Typical Range |

|---|---|

| Temperature | to |

| Atmosphere | Inert (Nitrogen/Argon) |

| Solvents | DMF, DMSO, or Toluene |

These methods yield high-purity products suitable for research purposes.

a) Enzyme Interaction

2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine has been studied for its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Preliminary findings suggest:

-

Inhibition of AChE activity.

-

Potential modulation of neurotransmitter levels in neuronal cells.

b) Neuropharmacological Potential

The compound's ability to influence cellular signaling pathways positions it as a candidate for therapeutic applications targeting neurological disorders such as Alzheimer's disease or other conditions involving neurotransmitter imbalances.

a) Medicinal Chemistry

Due to its biological activity and stability:

-

It may serve as a lead compound for drug development in neuropharmacology.

b) Synthetic Chemistry

The trifluoroalkyl group enhances reactivity in synthetic pathways:

-

Used as a precursor for more complex fluorinated derivatives.

c) Material Science

Fluorinated compounds like this one are often explored for applications in creating hydrophobic or chemically resistant materials.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one | Ketone group instead of amine | |

| 2-(4-Fluorophenyl)-3,3,3-trifluoropropan-1-amine | One less fluorine atom on the phenyl ring |

The unique substitution pattern in 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine significantly influences its reactivity and biological activity compared to these analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume